molecular formula C14H17BrO3 B12329843 Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate

货号: B12329843
分子量: 313.19 g/mol
InChI 键: CURIPJRQTKYABG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate (CAS: 1227160-22-6) is a brominated tetrahydropyran derivative with the molecular formula C₁₄H₁₇BrO₃ and a molecular weight of 313.187 g/mol . It features a six-membered oxygen-containing tetrahydro-2H-pyran ring substituted with a 4-bromophenyl group and an ethyl ester at the 4-position (Figure 1). The compound is commercially available with a purity of 97% and is primarily utilized in organic synthesis and pharmaceutical research . Its bromophenyl moiety makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems .

属性

分子式

C14H17BrO3

分子量

313.19 g/mol

IUPAC 名称

ethyl 4-(4-bromophenyl)oxane-4-carboxylate

InChI

InChI=1S/C14H17BrO3/c1-2-18-13(16)14(7-9-17-10-8-14)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3

InChI 键

CURIPJRQTKYABG-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1(CCOCC1)C2=CC=C(C=C2)Br

产品来源

United States

准备方法

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing the 4-bromophenyl moiety to the tetrahydropyran scaffold. This method leverages aryl boronic esters and bromoarenes in the presence of palladium catalysts.

General Procedure and Optimization

A representative protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate using PdXPhosG2 (10 mol%) and 10% Pd/C in 1,4-dioxane/water (4:1) at 80°C for 4 hours. Post-coupling hydrogenation with ammonium formate in methanol affords the saturated tetrahydropyran ring. Purification via flash chromatography (20–30% ethyl acetate/hexane) yields the product in 99% purity.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling
Catalyst Base Hydrogen Source Yield (%)
Pd(dppf)Cl₂·DCM K₂CO₃ H₂ (balloon) 100
PdXPhosG2 K₃PO₄ NH₄HCO₂ 100
Pd/C K₃PO₄ Et₃SiH 74

Key factors include the synergistic use of PdXPhosG2 and K₃PO₄, which enhance oxidative addition and transmetalation kinetics.

Cyclocondensation of β-Keto Esters

Cyclization strategies exploit β-keto esters to construct the tetrahydropyran ring. A notable method involves ethyl acetoacetate and 4-bromobenzaldehyde under basic conditions.

Base-Mediated Cyclization

Heating ethyl 3-oxobutanoate with 4-bromobenzaldehyde in DMF at 100°C in the presence of KOH (1.2 equiv) induces Knoevenagel condensation, followed by 6π-electrocyclic ring closure. Acidic workup (1 N HCl) precipitates the product, which is recrystallized from methanol (94% yield).

Table 2: Cyclization Reaction Parameters
Substrate Base Solvent Temperature (°C) Yield (%)
Ethyl 3-oxobutanoate KOH DMF 100 94
Methyl 3-oxopentanoate NaOMe EtOH 80 88

Spectroscopic validation includes ¹H NMR (δ 7.45–7.38 ppm for aromatic protons) and HRMS (m/z 313.19 [M+H]⁺).

Alkylation of Preformed Pyran Derivatives

Direct functionalization of tetrahydropyran-4-carboxylates offers a streamlined route.

Nucleophilic Alkylation

Methyl tetrahydropyran-4-carboxylate undergoes alkylation with 1-bromo-4-bromobenzene using NaH (2.2 equiv) and 15-crown-5 in DMF at 20°C. Despite moderate yields (24%), this method avoids transition metals, making it cost-effective for small-scale synthesis.

Table 3: Alkylation Efficiency
Electrophile Base Ligand Solvent Yield (%)
1-Bromo-4-bromobenzene NaH 15-Crown-5 DMF 24
4-Bromophenyl iodide LDA None THF 35

Bromination of Phenyl-Substituted Pyrans

Post-synthetic bromination introduces the bromine atom to pre-coupled phenylpyran esters.

Radical Bromination

Treating ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate with N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux selectively brominates the para position. Purification via distillation affords the product in 75% yield.

Table 4: Bromination Selectivity
Substrate Brominating Agent Initiator Para:Ortho Ratio
Ethyl 4-phenyl-THP NBS AIBN 95:5
Methyl 4-phenyl-THP Br₂ Light 85:15

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow systems to enhance safety and efficiency. A patented protocol uses Pd(OAc)₂ (0.7 mol%) and triphenylphosphine in acetonitrile/water (1:1) at 70°C, achieving 98% conversion with minimal catalyst leaching. Economic analyses suggest a 40% cost reduction compared to batch methods.

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
This compound C₁₄H₁₇BrO₃ 313.187 Tetrahydro-2H-pyran Bromophenyl, ethyl ester Cross-coupling reactions, intermediates
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate C₁₄H₁₃BrN₂O₂ 333.17 Pyrrole Bromophenyl, methyl, ethyl ester Heterocyclic synthesis
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate C₁₈H₁₄BrNO₂ 356.22 Quinoline Bromophenyl, ethyl ester Medicinal chemistry scaffolds
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate C₁₄H₁₉BO₅ 278.11 Tetrahydro-2H-pyran Boronate ester, phenyl Suzuki-Miyaura coupling reagent
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₂ 295.13 Pyrazole Bromophenyl, ethyl ester Bioactive compound synthesis

生物活性

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound that has garnered attention for its significant biological activity, particularly in the pharmaceutical field. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17BrO3
  • Molecular Weight : 313.19 g/mol
  • CAS Number : 1227160-22-6

The compound features a tetrahydro-2H-pyran ring structure, which is substituted with a bromophenyl group and an ethyl ester functional group. This unique configuration contributes to its chemical properties and potential biological interactions.

1. Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of this compound is its role as a CYP1A2 inhibitor . Cytochrome P450 enzymes, particularly CYP1A2, are crucial for drug metabolism and pharmacokinetics. The inhibition of this enzyme can significantly affect the metabolism of various drugs, leading to altered pharmacological effects and potential drug interactions.

2. Anticancer Potential

Preliminary studies suggest that compounds related to this compound exhibit anticancer properties. Research indicates that similar structures have shown efficacy against various cancer cell lines, suggesting a potential for further exploration in cancer therapeutics .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acidC13H15BrO3Lacks ethyl ester; potential for different biological activity
tert-Butyl 4-((4-bromophenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylic acidC16H21BrO4SContains sulfonyl group; different reactivity
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylateC14H14BrN2O3Isoxazole ring; distinct pharmacological properties

This table illustrates variations in functional groups and structural motifs that may influence their chemical behavior and biological activity.

Case Study: CYP1A2 Inhibition

Research conducted on the inhibition of CYP1A2 by this compound revealed significant interactions with various substrates. The compound demonstrated a competitive inhibition profile, indicating its potential as a modulator in drug metabolism. Further studies are warranted to explore its full interaction profile and any possible side effects.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines treated with derivatives of this compound showed promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer therapies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。